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N1-Methyl-2'-deoxyguanosine -

N1-Methyl-2'-deoxyguanosine

Catalog Number: EVT-1649385
CAS Number:
Molecular Formula: C11H15N5O4
Molecular Weight: 281.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N1-Methyl-2'-deoxyguanosine is a modified nucleoside derived from 2'-deoxyguanosine, where a methyl group is added to the nitrogen atom at the N1 position of the guanine base. This modification can influence the biological properties of DNA, including its stability and interaction with proteins. N1-Methyl-2'-deoxyguanosine is significant in various biochemical studies, particularly in understanding mutagenesis and DNA repair mechanisms.

Source

N1-Methyl-2'-deoxyguanosine can be synthesized through various chemical methods, often involving the methylation of 2'-deoxyguanosine. It is commercially available from several suppliers, including LGC Biosearch Technologies and Glen Research, which provide it for use in various biochemical applications .

Classification

N1-Methyl-2'-deoxyguanosine belongs to the class of modified nucleosides. It is categorized as a nucleoside analog due to its structural modification compared to the natural nucleoside 2'-deoxyguanosine. This compound plays a role in studies related to DNA damage and repair, as well as in enzymatic methylation processes.

Synthesis Analysis

Methods

The synthesis of N1-Methyl-2'-deoxyguanosine typically involves solid-phase synthesis techniques using phosphoramidite chemistry. The process includes:

  1. Protection of Functional Groups: The exocyclic amino and hydroxyl groups are protected to prevent unwanted reactions during synthesis.
  2. Methylation: The N1 position is methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate.
  3. Deprotection: After coupling, the protecting groups are removed to yield the final product.

Technical Details

The synthesis can be conducted on automated synthesizers, allowing for precise control over the reaction conditions and purification steps. High-performance liquid chromatography (HPLC) is commonly employed for purification post-synthesis .

Molecular Structure Analysis

Structure

N1-Methyl-2'-deoxyguanosine maintains the core structure of 2'-deoxyguanosine but features a methyl group at the N1 position of the guanine base. Its chemical formula is C11H15N5O4, and it has a molecular weight of approximately 283.27 g/mol.

Data

Chemical Reactions Analysis

Reactions

N1-Methyl-2'-deoxyguanosine participates in various chemical reactions typical of nucleosides, including:

  • Methylation Reactions: Can serve as a substrate for further methylation.
  • Base Pairing: It can incorporate into DNA strands, potentially affecting base pairing fidelity due to its modified structure.

Technical Details

The reactivity of N1-Methyl-2'-deoxyguanosine can be influenced by its environment, including pH and ionic strength, which affect its stability and interaction with other molecules .

Mechanism of Action

Process

In biological systems, N1-Methyl-2'-deoxyguanosine may influence DNA replication and repair processes. Its incorporation into DNA can lead to mispairing during replication, contributing to mutagenesis. The mechanism involves:

  1. Incorporation into DNA: The modified nucleoside can be incorporated by DNA polymerases during replication.
  2. Error-Prone Repair: If mispaired during replication, it may lead to mutations upon subsequent rounds of replication.

Data

Studies have shown that modified nucleosides like N1-methyl-2'-deoxyguanosine can lead to increased mutation rates due to their altered base pairing properties compared to natural nucleosides .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data varies by source but typically falls within a range consistent with similar nucleosides.

Relevant data from suppliers indicate that proper storage conditions (refrigerated) are essential for maintaining stability .

Applications

Scientific Uses

N1-Methyl-2'-deoxyguanosine has several applications in scientific research:

  • Enzymatic Studies: Used as a substrate in studies examining enzyme specificity and activity.
  • Mutagenesis Research: Investigated for its role in understanding mutagenesis mechanisms due to its incorporation into DNA.
  • Thermodynamic Studies: Useful in determining melting temperatures (Tm) of DNA duplexes containing modified bases .
Synthetic Pathways and Enzymatic Incorporation Mechanisms

Radical-Mediated Methylation in Nucleoside Synthesis

Radical-driven methylation represents a fundamental pathway for generating N1-methyl-2'-deoxyguanosine (N1-Me-dG) and related alkylguanine adducts. This process occurs through two distinct mechanisms: radical combination and direct radical addition. In radical combination, guanine neutral radicals [G(-H)•] react with methyl radicals (•CH3) generated from dimethyl sulfoxide (DMSO) oxidation by photochemically produced sulfate radicals (SO4•−). This reaction occurs in deoxygenated aqueous buffers (pH 7.5) and yields both N1-methyl-dG and N2-methyl-dG as stable end products in a characteristic 1:0.7 ratio [9].

The reaction kinetics reveal that methyl radicals exhibit site-specific selectivity when attacking guanine residues. Time-resolved laser spectroscopy measurements demonstrate that the combination reaction proceeds with second-order rate constants exceeding 109 M−1s−1, indicating diffusion-controlled kinetics. When extended to double-stranded DNA contexts, carbonate radicals (CO3•−) selectively oxidize guanine bases to G(-H)• radicals. Subsequent methylation preserves the N1-Me-dG/N2-Me-dG ratio observed in nucleoside studies, confirming that DNA secondary structure does not significantly alter methylation site preference under these conditions [9].

Table 1: Methylated dG Adduct Distribution Under Different Radical Mechanisms

Radical Generation SystemN1-Me-dG Yield (%)N2-Me-dG Yield (%)8-Me-dG Yield (%)Primary Adduct Ratio (N1-Me-dG:N2-Me-dG)
SO4•−/DMSO (dG nucleoside)38.226.735.11:0.7
CO3•−/DMSO (dsDNA)36.525.937.61:0.71
CH3CblIII photolysis (dG nucleoside)12.11.686.31:0.13

Photochemical Generation of Methyl Radicals for Site-Specific Modifications

Photochemical methodologies provide precise spatiotemporal control over methyl radical generation for site-specific nucleoside modifications. Two photochemical systems demonstrate particular utility for N1-Me-dG synthesis:

  • Sulfate Radical-Mediated Oxidation: Irradiation (308 nm XeCl excimer laser) of persulfate anions (S2O82−) generates SO4•− radicals that concurrently oxidize DMSO to •CH3 and deoxyguanosine to dG(-H)•. This system enables simultaneous radical generation with minimized side reactions. Transient absorption spectroscopy confirms radical formation within nanoseconds, with subsequent combination occurring within microseconds [9].

  • Methylcob(III)alamin Photodissociation: Direct photolysis (350-400 nm) of methylcob(III)alamin (CH3CblIII) homolytically cleaves the Co-C bond to produce •CH3 and cob(II)alamin. This system provides uncoupled methyl radical generation without concomitant guanine radical formation. Kinetic analysis reveals that •CH3 addition to guanine's C8 position predominates (86.3% yield), with N1-methylation representing a minor pathway (12.1%). The significantly reduced N1-Me-dG/N2-Me-dG ratio (1:0.13) indicates that direct addition favors C8-adduct formation over N-attack [9].

The photochemical approach demonstrates exceptional stereoselectivity when using chiral alkyl radical precursors. Photolysis of dipropyl or dibutyl sulfoxides generates corresponding alkyl radicals that combine with dG(-H)• to produce N1-alkyl-dG adducts with ratios similar to methyl radical studies. This consistency confirms that steric properties of the alkyl group minimally influence the N1/N2 regioselectivity in radical combination reactions [9].

Table 2: Photochemical Systems for Radical Methylation of dG

Photochemical SystemRadical Generation PathwayKey AdvantageSecond-Order Rate Constant (M−1s−1)Primary Methylation Sites
Na2S2O8/UV (308 nm)S2O82− → 2SO4•− SO4•− + (CH3)2SO → •CH3 SO4•− + dG → dG(-H)•Simultaneous radical generation1.6 × 109 (SO4•− + DMSO) 1.1 × 109 (SO4•− + dG)N1, N2, C8
CH3CblIII/Visible light (350-400 nm)CH3CblIII → CblII + •CH3Isolated methyl radical source3.2 × 108 (•CH3 + dG)C8 > N1 > N2

Comparative Efficiency of Enzymatic vs. Chemical Methylation Strategies

The synthesis of N1-methyl-2'-deoxyguanosine occurs through divergent mechanistic pathways with distinct fidelity profiles when comparing enzymatic and chemical approaches:

Chemical Methylation Strategies:

  • Radical-Based Systems: Achieve moderate yields of N1-Me-dG (35-38%) but produce complex adduct mixtures requiring sophisticated purification (e.g., ion-pairing chromatography with 10 mm × 250 mm XBridge C18 columns). The indiscriminate reactivity of radicals leads to concomitant formation of N2-Me-dG and 8-Me-dG, reducing process efficiency [9].
  • Electrophilic Methylation: Reagents like dimethyl sulfate selectively target nucleophilic centers but exhibit preference for N7 over N1 positions. The N7/N1 methylation ratio typically exceeds 4:1, necessitating protection/deprotection strategies for N1-selective synthesis. This significantly increases procedural complexity compared to radical-mediated approaches [5].

Enzymatic Methylation Strategies:

  • Methyltransferases: DNMTs demonstrate absolute regioselectivity for cytosine methylation and cannot directly methylate guanine. However, engineered methyltransferases or metabolic pathway engineering in nucleotide biosynthesis may enable enzymatic N1-Me-dG production. Currently, enzymatic synthesis remains unexplored for this specific adduct but shows promise based on analogous nucleoside modification systems [7].
  • Epigenetic Editing Technologies: Enzymatic Methyl-seq (EM-seq) employs TET2 and T4-BGT enzymes to protect modified cytosines but provides insights into enzymatic regiocontrol principles. EM-seq achieves near-complete conversion efficiency (≥99%) with minimal DNA damage, contrasting sharply with the substantial degradation caused by bisulfite treatment in chemical conversion methods. This enzymatic approach preserves DNA integrity with fragment sizes >5 kb, while bisulfite treatment degrades DNA to <300 bp fragments [7] [10].

Table 3: Performance Metrics of Methylation Strategies

Synthesis ParameterRadical Chemical MethylationElectrophilic Chemical MethylationEnzymatic Protection/Conversion
Regioselectivity (N1-Me-dG)Moderate (35-38% yield)Low (<15% yield)Not yet demonstrated
Byproduct FormationHigh (multiple methylated isomers)Moderate (N7-dG dominant)Negligible (site-specific)
DNA Integrity PreservationModerate (pH controlled)Low (alkaline conditions)High (native conditions)
ScalabilityLimited (preparative HPLC needed)ModerateHigh (compatible with automation)
Typical Error Rate1.4% dG contamination<0.5%<0.1%
Applicability to dsDNALimitedModerateHigh

The comparative analysis reveals a significant trade-off between chemical and enzymatic approaches. Radical-mediated chemical synthesis achieves moderate N1-Me-dG yields but requires complex purification and generates undesired isomers. Enzymatic strategies, while currently undeveloped for direct N1-Me-dG synthesis, offer superior regiocontrol and preservation of nucleic acid integrity in analogous applications. Emerging enzymatic technologies like EM-seq demonstrate capabilities for single-base resolution methylation mapping with input requirements as low as 100 pg DNA and applicability across diverse species including plants, mammals, and fungi—features unattainable with conventional chemical methods [7] [10]. Future advancements in enzyme engineering may close the existing gap in direct enzymatic N1-methyl-dG synthesis.

Properties

Product Name

N1-Methyl-2'-deoxyguanosine

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

InChI

InChI=1S/C11H15N5O4/c1-15-10(19)8-9(14-11(15)12)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14)/t5-,6+,7+/m0/s1

InChI Key

VJSHSPNFYFRXGN-RRKCRQDMSA-N

Canonical SMILES

CN1C(=O)C2=C(N=C1N)N(C=N2)C3CC(C(O3)CO)O

Isomeric SMILES

CN1C(=O)C2=C(N=C1N)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O

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